6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
422527-27-3 |
|---|---|
Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.86 |
IUPAC Name |
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H17ClN2O3S/c1-23-15-6-3-11(9-16(15)24-2)7-8-21-17(22)13-10-12(19)4-5-14(13)20-18(21)25/h3-6,9-10H,7-8H2,1-2H3,(H,20,25) |
InChI Key |
NDQYQBXGRAOWBG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent at the 6-position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone derivative with sulfur or sulfur-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the chloro substituent, potentially leading to the formation of dihydroquinazolinones or dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones or dechlorinated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, compounds similar to 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one have shown promising results. For instance, structural modifications in quinazoline derivatives can enhance their efficacy against resistant strains of bacteria .
Anti-inflammatory Effects
Quinazoline derivatives are also explored for their anti-inflammatory properties. The compound's structural features may inhibit inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel diseases. In vivo studies have demonstrated that similar compounds can significantly reduce edema in animal models .
Anticancer Potential
The quinazoline scaffold has been extensively studied for anticancer applications. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor growth and metastasis . The presence of the dimethoxyphenyl group may enhance its selectivity towards cancer cells.
Case Studies and Research Findings
Several studies have documented the effectiveness of quinazoline derivatives, including:
Mechanism of Action
The mechanism of action of 6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinazolinone Derivatives
The following table compares the target compound with structurally related quinazolinones:
Key Observations:
The dimethoxyphenethyl chain in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to smaller substituents like ethyl or methylamino groups .
Electronic and Steric Properties: Chloro at position 6 is conserved in the target compound and 6-chloro-2-ethyl analog, suggesting a role in electronic stabilization or steric hindrance .
Functional Group Comparisons
Sulfanylidene vs. Hydroxy/Oxidized Groups
- Sulfanylidene (C=S) : Present in the target compound and 6-bromo analog, this group is redox-active and can form stable tautomers or coordinate with metal ions .
- Hydroxy (C-OH) : Found in the dichlorophenyl analog, this group increases polarity but reduces metabolic stability due to susceptibility to glucuronidation .
Aromatic Substituents
- Phenyl/Dichlorophenyl : Simpler aromatic groups in analogs may reduce synthetic complexity but limit target specificity .
Biological Activity
6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core structure. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features:
- Chloro substituent at the 6-position
- Sulfanylidene group at the 2-position
- 3,4-dimethoxyphenyl ethyl side chain at the 3-position
The molecular formula is with a molecular weight of approximately 351.85 g/mol.
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- Compounds structurally related to this quinazolinone have shown activity against various bacterial strains such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Studies have indicated that certain quinazolinone derivatives can induce cytotoxicity in cancer cell lines. The IC50 values for some derivatives were observed to be below 10 µM, demonstrating significant antiproliferative effects against rapidly dividing cells .
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may interact with specific enzymes or receptors involved in disease pathways, potentially modulating their activity and influencing downstream signaling cascades .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloroquinazolinone | Quinazolinone core with chloro substitution | Known for antiemetic properties |
| 2-Sulfanylidenequinazolinone | Contains sulfanylidene group | Exhibits antimicrobial activity |
| Dimethoxyphenylquinazolinone | Similar dimethoxy substitution | Investigated for neuroprotective effects |
The unique combination of functional groups in this compound may confer distinct chemical properties and biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives:
- Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .
- Photosynthesis Inhibition : Compounds derived from quinazolinones have been tested for their ability to inhibit photosynthesis in autotrophic organisms, showcasing their broad biological implications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
